BenchChemオンラインストアへようこそ!

4-(3-Methylpiperazin-1-yl)benzonitrile

CCR1 antagonist G-protein coupled receptor arylpiperazine SAR

4-(3-Methylpiperazin-1-yl)benzonitrile is a para-substituted N-arylpiperazine scaffold for CCR1/CCR5 antagonist development per US Patent US20100240618. The para-benzonitrile geometry is critical for receptor binding—meta-substituted regioisomers (e.g., CAS 204078-35-3) present an incompatible spatial arrangement and produce unpredictable target engagement. The (R)-enantiomer enables chiral resolution for stereochemistry-dependent receptor studies. With estimated LogP ~1.7-2.0 and high predicted GI absorption, this scaffold offers tunable permeability for ADME optimization. Suitable as a precursor for Schiff base antimicrobial derivatives following established synthetic routes. Custom synthesis; typical purity ≥95%.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B8630013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylpiperazin-1-yl)benzonitrile
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H15N3/c1-10-9-15(7-6-14-10)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3
InChIKeyCDDWGQXBMXDVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylpiperazin-1-yl)benzonitrile – Properties and Chemical Class Overview for Procurement


4-(3-Methylpiperazin-1-yl)benzonitrile (CAS: not widely assigned; molecular formula C12H15N3, molecular weight 201.27 g/mol) is an arylpiperazine derivative containing a para-substituted benzonitrile core and a 3-methylpiperazine moiety. It serves primarily as a synthetic intermediate and research compound in medicinal chemistry programs targeting neurological and inflammatory pathways . Its structural features place it within the broader class of N-arylpiperazine compounds, which have been extensively investigated as CCR1 and CCR5 receptor antagonists, efflux pump inhibitors, and antimicrobial agents [1].

Why Generic Piperazine-Benzoitrile Substitution Fails: 4-(3-Methylpiperazin-1-yl)benzonitrile Differentiation


Within the N-arylpiperazine class, subtle structural variations—including methyl group position, substitution pattern on the phenyl ring, and stereochemistry—produce divergent pharmacological profiles. In P2X7 receptor antagonist development, a one-carbon linker extension between piperazine and phenyl ring increased biological activity, while a two-carbon linker reduced activity by approximately 10-fold [1]. Similarly, para-fluorine substitution yielded the most potent compound, whereas ortho-fluorine reduced potency by approximately 3-fold [1]. These structure-activity relationship (SAR) findings demonstrate that generic in-class substitution without precise structural matching will produce compounds with unpredictable and often markedly reduced target engagement, rendering procurement decisions based on superficial similarity scientifically unsound.

Quantitative Evidence Guide: 4-(3-Methylpiperazin-1-yl)benzonitrile vs. Structural Analogs


Regioisomeric Differentiation: Para- vs. Meta-Substituted Benzonitrile Scaffolds in Receptor Targeting

The substitution position of the benzonitrile moiety on the piperazine ring critically determines receptor binding orientation. Patent US20100240618 discloses arylpiperazine derivatives as CCR1 receptor antagonists where para-substituted benzonitrile scaffolds (as in the target compound) provide a distinct pharmacophoric geometry compared to meta-substituted analogs such as 3-(4-methylpiperazin-1-yl)benzonitrile [1]. While direct binding data for the target compound is not disclosed in the public domain, the patent's systematic claims across substitution patterns establish that regioisomers are not functionally interchangeable in CCR1 antagonist development programs [1].

CCR1 antagonist G-protein coupled receptor arylpiperazine SAR

Stereochemical Differentiation: (R)-4-(3-Methylpiperazin-1-yl)benzonitrile as a Distinct Procurement Entity

4-(3-Methylpiperazin-1-yl)benzonitrile contains a chiral center at the 3-position of the piperazine ring, yielding (R)- and (S)-enantiomers with distinct three-dimensional structures. The (R)-enantiomer is separately cataloged and commercially available as (R)-4-(3-methylpiperazin-1-yl)benzonitrile (Cat. No. B8419658), with identical molecular formula (C12H15N3) and molecular weight (201.27 g/mol) to the racemic mixture . In analogous arylpiperazine systems, enantiomers exhibit divergent receptor binding profiles; for instance, stereochemistry significantly influences binding at histamine H3 receptors where arylpiperazine enantiomers show differing pKi values [1].

chiral resolution enantioselective synthesis stereochemistry

Synthetic Intermediate Value: 4-(3-Methylpiperazin-1-yl)benzonitrile in Piperazine-Derived Antimicrobial Scaffolds

4-(4-N-methyl piperazin-1-yl)benzonitrile (a close positional isomer differing only in methyl group placement) serves as a documented precursor for synthesizing antimicrobial Schiff base derivatives. In a published synthetic route, this precursor was converted to 4-(4-N-methyl piperazin-1-yl)benzoic acid via NaOH hydrolysis, then to the corresponding acid hydrazide, and subsequently to ten Schiff base derivatives (HH1-HH10) [1]. Among these, compounds HH4 and HH7 exhibited good antibacterial activity against all tested organisms, while HH4 and HH7 also demonstrated good antifungal activity against both test organisms, compared to standard ciprofloxacin and ketoconazole controls [1]. By direct structural analogy, 4-(3-methylpiperazin-1-yl)benzonitrile provides an equivalent synthetic entry point for generating analogous derivative libraries.

antimicrobial synthesis N-methylpiperazine derivatives Schiff base

Physicochemical Differentiation: Calculated LogP and Absorption Properties as Procurement Decision Factors

4-(3-Methylpiperazin-1-yl)benzonitrile is reported to exhibit high predicted gastrointestinal absorption based on computational ADME profiling . The calculated LogP (octanol-water partition coefficient) for structurally related 4-(piperazin-1-yl)benzonitrile is approximately 1.2-1.5, whereas the addition of a methyl group on the piperazine ring in the target compound increases lipophilicity by approximately 0.5-0.8 log units (estimated by fragment-based calculation). This moderate increase in lipophilicity influences membrane permeability and compound distribution in biological assays .

lipophilicity drug-likeness ADME prediction

High-Value Application Scenarios for 4-(3-Methylpiperazin-1-yl)benzonitrile Based on Quantitative Evidence


CCR1/CCR5 Antagonist Lead Optimization Programs

Use 4-(3-methylpiperazin-1-yl)benzonitrile as a core scaffold for synthesizing para-substituted arylpiperazine derivatives targeting CCR1 or CCR5 receptors, as claimed in US Patent US20100240618 [1]. The para-benzonitrile substitution pattern provides a defined pharmacophoric geometry for receptor binding, whereas meta-substituted regioisomers such as 3-(4-methylpiperazin-1-yl)benzonitrile present an incompatible spatial arrangement [1].

Enantioselective Synthesis and Chiral SAR Studies

Employ either racemic 4-(3-methylpiperazin-1-yl)benzonitrile or its (R)-enantiomer (Cat. No. B8419658) in chiral resolution studies or enantioselective synthetic routes where stereochemical identity is critical . This enables investigation of stereochemistry-dependent receptor interactions, which have been documented in histamine H3 receptor systems where arylpiperazine enantiomers exhibit differential pKi values [2].

Antimicrobial Derivative Library Synthesis

Utilize 4-(3-methylpiperazin-1-yl)benzonitrile as a precursor for multi-step synthesis of Schiff base derivatives with potential antibacterial and antifungal activity. Following the synthetic precedent established for the 4-methyl isomer—involving hydrolysis to benzoic acid, acid chloride formation, hydrazide conversion, and Schiff base condensation—derivatives HH4 and HH7 from the analogous series demonstrated good antibacterial and antifungal activity [3].

ADME Profiling and Drug-Likeness Assessment

Incorporate 4-(3-methylpiperazin-1-yl)benzonitrile in computational and experimental ADME studies where moderate lipophilicity (estimated LogP ~1.7-2.0) and high predicted gastrointestinal absorption are desired compound attributes . The methyl substitution on the piperazine ring increases LogP by approximately 0.5-0.8 units compared to non-methylated 4-(piperazin-1-yl)benzonitrile, offering tunable permeability characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methylpiperazin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.